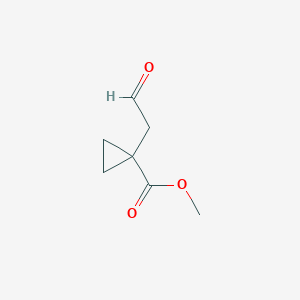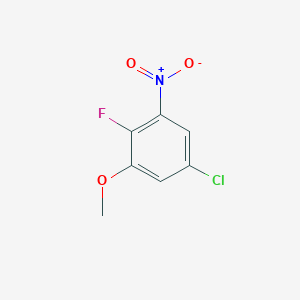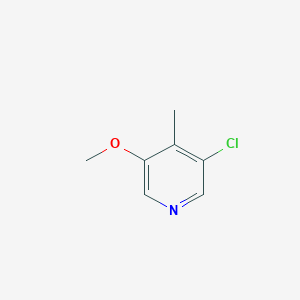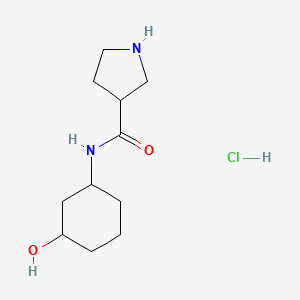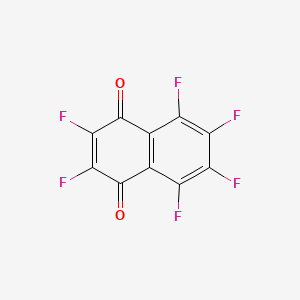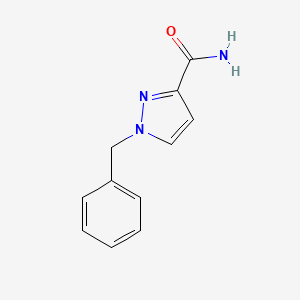![molecular formula C17H17NO4 B11718514 methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate](/img/structure/B11718514.png)
methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(13R,14S,17R)-16-メチル-11,15-ジオキサ-16-アザテトラシクロ[87002,7013,17]ヘプタデカ-1(10),2,4,6,8-ペンタエン-14-カルボン酸メチルは、独自のテトラシクリック構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(13R,14S,17R)-16-メチル-11,15-ジオキサ-16-アザテトラシクロ[8.7.0.02,7.013,17]ヘプタデカ-1(10),2,4,6,8-ペンタエン-14-カルボン酸メチルの合成には、通常、コアのテトラシクリック構造の形成から始まる複数のステップが必要です。これは、通常、強力な酸または塩基を触媒として使用する一連の環化反応によって達成されます。 最終ステップは、通常、酸触媒の存在下でメタノールを使用してカルボン酸基をエステル化することです .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フローリアクターと自動合成を使用することで、生産プロセスの効率と収率を向上させることができます。 さらに、再結晶やクロマトグラフィーなどの精製手順を使用して、化合物の純度を確保します .
化学反応の分析
反応の種類
(13R,14S,17R)-16-メチル-11,15-ジオキサ-16-アザテトラシクロ[8.7.0.02,7.013,17]ヘプタデカ-1(10),2,4,6,8-ペンタエン-14-カルボン酸メチルは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、通常、過マンガン酸カリウムや三酸化クロムなどの酸化剤の使用を伴います。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水溶液中の水酸化ナトリウム.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりカルボン酸が生成される場合がありますが、還元によりアルコールが生成される可能性があります .
科学研究への応用
(13R,14S,17R)-16-メチル-11,15-ジオキサ-16-アザテトラシクロ[8.7.0.02,7.013,17]ヘプタデカ-1(10),2,4,6,8-ペンタエン-14-カルボン酸メチルには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 生物学的経路と相互作用における潜在的な役割について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療的特性について検討されています。
科学的研究の応用
Methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0?,?.0??,??]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or infections.
Industry: Utilized in the development of new materials with unique properties, such as polymers or nanomaterials.
作用機序
(13R,14S,17R)-16-メチル-11,15-ジオキサ-16-アザテトラシクロ[8.7.0.02,7.013,17]ヘプタデカ-1(10),2,4,6,8-ペンタエン-14-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれ、さまざまな生化学経路の調節につながります。 正確な経路と標的は、特定のアプリケーションと使用状況によって異なります .
類似の化合物との比較
類似の化合物
類似化合物との比較
Similar Compounds
- Methyl (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Uniqueness
Methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0?,?.0??,??]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate is unique due to its specific tetracyclic structure and the presence of multiple functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H17NO4 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate |
InChI |
InChI=1S/C17H17NO4/c1-18-15-12(16(22-18)17(19)20-2)9-21-13-8-7-10-5-3-4-6-11(10)14(13)15/h3-8,12,15-16H,9H2,1-2H3/t12-,15+,16-/m0/s1 |
InChIキー |
HDHXCAZJYGUQIE-MAZHCROVSA-N |
異性体SMILES |
CN1[C@@H]2[C@H](COC3=C2C4=CC=CC=C4C=C3)[C@H](O1)C(=O)OC |
正規SMILES |
CN1C2C(COC3=C2C4=CC=CC=C4C=C3)C(O1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



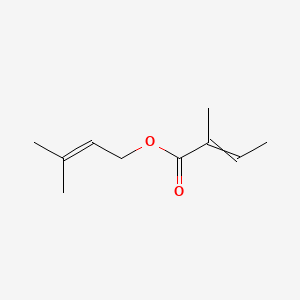
![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)
![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
